Compound Description: Similar to Roflumilast, Cilomilast is another second-generation PDE4 inhibitor with anti-inflammatory effects, but it also induces nausea and emesis, hindering its clinical use. []
Compound Description: EPPA-1 is identified as a novel third-generation PDE4 inhibitor with a significantly improved therapeutic index compared to earlier generations. It exhibits potent anti-inflammatory effects while demonstrating a lower emetic potential. []
Compound Description: AZD0530 is a highly selective, orally bioavailable, dual-specific inhibitor of c-Src and Abl kinases. It exhibits potent inhibitory activity against these kinases at nanomolar concentrations and demonstrates excellent pharmacokinetic parameters in preclinical models and humans. AZD0530 effectively inhibits tumor growth in various xenograft models, including those of human pancreatic cancer. []
Compound Description: GW788388 is an orally active, potent, and selective transforming growth factor beta (TGF-beta) type I receptor (ALK5) inhibitor. This compound demonstrates significant antifibrotic activity in preclinical models of liver and renal fibrosis, making it a promising candidate for treating fibrotic diseases. []
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (XG-d)
Compound Description: XG-d, a hydroquinone analog found in Vaccinium vitis-idaea L, is known for its antioxidant properties and safety profile. Recent studies have revealed its potential as an anticancer agent, demonstrating significant inhibitory effects on tumor growth in vivo and inducing apoptosis in cancer cell lines. []
Compound Description: This compound is a highly selective PDE10A inhibitor discovered and developed based on the structural similarities between PDE10A and PDE5. It exhibits significant potency in inhibiting PDE10A and demonstrates good brain penetration, making it a promising candidate for treating psychosis, including schizophrenia. []
Compound Description: This platinum-based compound shows promise in overcoming cisplatin resistance in testicular germ cell tumor (TGCT) cells. It demonstrates increased cellular uptake compared to cisplatin, leading to a more rapid and effective induction of apoptosis through distinct mechanisms. []
Compound Description: AZD7648 is a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, identified through a structure-based drug design approach. Its high selectivity for DNA-PK, coupled with its favorable pharmacokinetic profile and efficacy in preclinical models, makes it a promising therapeutic agent for cancer treatment. []
Compound Description: PF-04447943 is a selective and brain-penetrant PDE9A inhibitor designed to treat cognitive disorders. It exhibits procognitive effects in animal models and promotes synaptic stabilization. []
Compound Description: CTHP demonstrates significant antihyperalgesic activity in mice models of pain, indicating its potential as a novel analgesic agent. Its mechanism of action involves the NO/cGMP/KATP pathway and the κ-opioid receptor. []
Compound Description: AZD0156 is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, demonstrating potential as an anticancer agent, particularly in combination therapies. []
Compound Description: This compound serves as a novel positron emission tomography (PET) tracer specifically designed for imaging the glycine transporter type 1 (GlyT1). []
Compound Description: This compound acts as a potent and orally active inhibitor of 5-lipoxygenase, playing a significant role in inflammatory processes. []
Compound Description: This series of organotin(IV) compounds were synthesized and evaluated for their anticancer activity. While they exhibited some activity against various tumor cell lines, they were found to be less potent than cisplatin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.